molecular formula C19H21NO2S B602281 Dosulepin Impurity E CAS No. 25846-81-5

Dosulepin Impurity E

Cat. No.: B602281
CAS No.: 25846-81-5
M. Wt: 327.44
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Description

Dosulepin Impurity E, also known as (Z)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, is a chemical compound that is often used as a reference standard in pharmaceutical research. It is a known impurity of Dosulepin, a tricyclic antidepressant. The compound is characterized by its molecular formula C19H21NS and a molecular weight of 295.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dosulepin Impurity E typically involves the reaction of dibenzo[b,e]thiepin with N,N-dimethylpropan-1-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including chromatographic and spectroscopic analysis, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

Dosulepin Impurity E undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Dosulepin Impurity E has several scientific research applications:

Mechanism of Action

The mechanism of action of Dosulepin Impurity E is not well-documented, as it is primarily used as a reference standard rather than a therapeutic agent. its structural similarity to Dosulepin suggests that it may interact with similar molecular targets, such as neurotransmitter transporters. Dosulepin itself inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dosulepin Impurity E is unique due to its specific structural configuration and the presence of the dibenzo[b,e]thiepin moiety. This structural feature distinguishes it from other impurities and contributes to its specific chemical and physical properties .

Properties

CAS No.

25846-81-5

Molecular Formula

C19H21NO2S

Molecular Weight

327.44

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(E)-3-(5,5-Dioxidodibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine;  (E)-3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine S,S-Dioxide;  (E)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]thiepine 5,5-Dioxide

Origin of Product

United States

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